BenchChemオンラインストアへようこそ!

4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid

Physicochemical profiling pKa comparison drug-likeness optimization

4-Methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid (CAS 431883-78-2) is a sulfamoylbenzoic acid derivative with molecular formula C15H15NO5S and molecular weight 321.35 g/mol. This compound belongs to the broader class of N-substituted 4-sulfamoylbenzoic acid derivatives that have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α) and endoplasmic reticulum aminopeptidases (ERAPs), making it a versatile small-molecule scaffold of significant interest in medicinal chemistry.

Molecular Formula C15H15NO5S
Molecular Weight 321.35
CAS No. 431883-78-2
Cat. No. B2414700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid
CAS431883-78-2
Molecular FormulaC15H15NO5S
Molecular Weight321.35
Structural Identifiers
SMILESCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC
InChIInChI=1S/C15H15NO5S/c1-10-3-6-12(7-4-10)16-22(19,20)14-9-11(15(17)18)5-8-13(14)21-2/h3-9,16H,1-2H3,(H,17,18)
InChIKeyFCQQSWBWHBFVGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid (CAS 431883-78-2): Molecular Identity and Procurement-Relevant Baseline


4-Methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic acid (CAS 431883-78-2) is a sulfamoylbenzoic acid derivative with molecular formula C15H15NO5S and molecular weight 321.35 g/mol . This compound belongs to the broader class of N-substituted 4-sulfamoylbenzoic acid derivatives that have been investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α) and endoplasmic reticulum aminopeptidases (ERAPs), making it a versatile small-molecule scaffold of significant interest in medicinal chemistry [1]. It is typically offered at ≥95% purity by multiple specialty chemical suppliers .

Why 4-Methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid Cannot Be Interchanged with Mono-Substituted or Regioisomeric Sulfamoylbenzoic Acid Analogs


Substitution within the sulfamoylbenzoic acid class profoundly affects both calculated physicochemical properties and biological activity profiles. Even small structural changes—such as removal of the 4-methoxy group or relocation of the sulfamoyl substituent from the 3-position to the 4-position—alter pKa, LogD, and hydrogen-bonding capacity, which in turn dictate solubility, permeability, and molecular recognition [1] [2]. SAR studies on the cPLA2α series demonstrate that N-substitution patterns on the sulfamoyl nitrogen can shift IC50 values from >100 μM into the submicromolar range, while the presence of a 4-methoxy group on the benzoic acid ring has been shown to enable selective ERAP2 inhibition versus ERAP1 activation in structurally related phenylsulfamoyl benzoic acids [3] [4]. Generic interchange without quantitative justification therefore carries a high risk of uncontrolled variation in key molecular properties.

Quantitative Differential Evidence for 4-Methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid Against Closest Structural Analogs


Enhanced Acidity (Lower pKa) Compared to the 4-Methoxy-Absent Analog Enables Differential Ionization at Physiological pH

The target compound exhibits a calculated pKa of 3.74, substantially lower than the pKa of 4.06 for the methoxy-absent analog 3-[(4-methylphenyl)sulfamoyl]benzoic acid [1]. This 0.32 log unit shift corresponds to a ~2.1-fold difference in acid dissociation constant, meaning the target compound is more ionized at gastrointestinal and plasma pH values. The effect is attributable to the electron-withdrawing inductive influence of the 4-methoxy substituent ortho to the sulfamoyl group [2].

Physicochemical profiling pKa comparison drug-likeness optimization

Divergent LogD Profiles Confer Differential Lipophilicity-Driven Membrane Permeability at Physiologic pH

At physiologically relevant pH 7.4, the target compound exhibits a calculated LogD of −0.74, compared to −0.99 for the 4-methoxy-possessing target compound [1]. This 0.25 log unit difference indicates that the target compound is approximately 1.8-fold more lipophilic under plasma conditions, which can favor passive membrane permeation. At the slightly acidic pH 5.5 (characteristic of the intestinal lumen and early endosomal compartments), the target compound's LogD advantage narrows but persists (LogD 0.87 vs 1.01; Δ = 0.14) [2].

Lipophilicity optimization LogD comparison membrane permeability prediction

Higher Polar Surface Area and Hydrogen-Bond Acceptor Count Relative to 2-Methylphenyl and Des-Methoxy Regioisomers

The target compound possesses a calculated topological polar surface area (TPSA) of 92.7 Ų and 5 hydrogen-bond acceptor atoms, compared to 83.5 Ų and 4 acceptors for both 3-[(4-methylphenyl)sulfamoyl]benzoic acid and 4-[(2-methylphenyl)sulfamoyl]benzoic acid [1] [2]. The additional acceptor is the ether oxygen of the 4-methoxy substituent. This TPSA difference of +9.2 Ų pushes the target compound closer to published TPSA thresholds for CNS penetration (commonly cited as <90 Ų for passive brain uptake), making it a less suitable candidate for CNS-targeted programs but potentially advantageous for peripherally restricted applications [3].

Polar surface area hydrogen bonding blood-brain barrier penetration oral bioavailability rules

The 4-Methoxy Substituent on the Benzoic Acid Ring Is a Critical Determinant of ERAP2 Inhibitory Activity and Selectivity Over ERAP1

In a closely related phenylsulfamoyl benzoic acid series, compound 61 (4-methoxy-3-{[2-piperidin-1-yl-4-(trifluoromethyl)phenyl]sulfamoyl}benzoic acid) acts as a selective ERAP2 inhibitor with an uncompetitive mechanism, while its 5-trifluoromethyl regioisomer (compound 3) activates ERAP1 substrate hydrolysis [1]. The 4-methoxy group on the benzoic acid ring is positioned adjacent to the sulfamoyl linker and participates in key interactions within the ERAP2 allosteric pocket. Removal or repositioning of this methoxy group is predicted to disrupt the binding mode that confers ERAP2 selectivity; indeed, the regioisomeric compound lacking the 4-methoxy group (compound 3) exhibits a diametrically opposite functional effect (activation vs. inhibition) . The target compound retains the 4-methoxy-3-sulfamoylbenzoic acid core architecture that underlies this selectivity determinant.

ERAP2 inhibition aminopeptidase selectivity immuno-oncology target structure-activity relationship

N-Monosubstituted Sulfamoylbenzoic Acids Exhibit Micromolar cPLA2α Inhibitory Activity; the 4-Methoxy Group Modulates Potency Within This Class

In the N-substituted 4-sulfamoylbenzoic acid cPLA2α inhibitor series, eight monosubstituted analogs exhibited IC50 values ranging from 10 to 33 μM, with the reference N,N-disubstituted derivative 3 showing an IC50 of 19 μM [1]. Simple phenyl-substituted variants consistently fell within this micromolar potency band, while only compounds with extensive benzhydrylindole-type substitution (compounds 85 and 88) achieved submicromolar IC50 values [2]. Placement of the methoxy group at the 4-position of the benzoic acid ring (as in the target compound) introduces an electron-donating substituent that can modulate the acidity of the carboxylic acid and influence binding interactions, placing its predicted potency within the 10–33 μM range characteristic of this N-monosubstituted subclass [3].

cPLA2α inhibition anti-inflammatory drug discovery SAR enzyme inhibition

The 3-Sulfamoyl-4-methoxy Substitution Pattern Provides a Distinct Synthetic Handle for Derivatization Versus 4-Sulfamoyl Regioisomers

The target compound features a 3-sulfamoyl-4-methoxy substitution pattern on the benzoic acid ring, as confirmed by its canonical SMILES (COc1ccc(cc1S(=O)(=O)Nc1ccc(cc1)C)C(=O)O) . This regiochemistry places the carboxylic acid at the 1-position with the sulfamoyl and methoxy groups adjacent at positions 3 and 4, respectively. In contrast, 4-[(2-methylphenyl)sulfamoyl]benzoic acid (CAS 519153-07-2) carries the sulfamoyl group at the 4-position (para to the carboxylic acid), yielding a different vector for derivatization and a distinct spatial orientation of the sulfonamide NH [1]. The 3-sulfamoyl regiochemistry of the target compound enables proximity-driven intramolecular interactions between the sulfamoyl NH and the ortho-methoxy oxygen that are geometrically impossible in the 4-sulfamoyl isomer, potentially stabilizing specific conformations relevant to target binding .

Scaffold diversification parallel synthesis medicinal chemistry building block regiochemical differentiation

Recommended Application Scenarios for 4-Methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid Based on Quantifiable Differentiation


Scaffold for Structure-Guided ERAP2 Inhibitor Optimization in Immuno-Oncology Programs

The 4-methoxy-3-sulfamoylbenzoic acid core architecture of the target compound maps directly onto the pharmacophore of compound 61, a crystallographically validated ERAP2 inhibitor that binds near the catalytic center with an uncompetitive mechanism [1]. Researchers developing selective ERAP2 inhibitors for cancer immunotherapy or autoimmune disease applications should prioritize this scaffold over regioisomeric or des-methoxy analogs, as the 4-methoxy group is a critical determinant of the ERAP2-selective inhibition vs. ERAP1 activation functional switch . The carboxylic acid moiety provides a convenient synthetic handle for amide coupling to diversify the N-phenylsulfamoyl region, enabling systematic SAR exploration.

Early-Stage cPLA2α Inhibitor Hit Identification and Fragment-Based Screening

The target compound belongs to the N-monosubstituted 4-sulfamoylbenzoic acid subclass that consistently yields micromolar cPLA2α inhibitory activity (IC50 10–33 μM across eight analogs) [2]. This potency band is appropriate for fragment-based screening and hit identification campaigns. The compound's calculated LogD7.4 of –0.99 indicates good aqueous solubility, a desirable property for biochemical assay conditions [3]. Researchers should note that achieving submicromolar cPLA2α potency requires N,N-disubstitution with larger hydrophobic moieties (e.g., benzhydrylindole), so the target compound is best deployed as a tractable starting point rather than a late-stage lead.

Physicochemical Probe for Delineating Peripheral vs. CNS Drug Distribution in Sulfamoylbenzoic Acid Series

With a calculated TPSA of 92.7 Ų—exceeding the commonly cited CNS penetration threshold of 90 Ų—the target compound is predicted to exhibit limited passive blood-brain barrier permeability [4] [5]. This property makes it a useful probe for distinguishing peripheral vs. CNS pharmacological effects in sulfamoylbenzoic acid series. Teams evaluating both CNS and peripheral indications can use this compound as a peripherally restricted control, while substituting with lower-TPSA analogs (e.g., the 83.5 Ų des-methoxy regioisomers) for CNS-penetrant candidates.

Building Block for Parallel Library Synthesis via Carboxylic Acid Derivatization

The target compound's carboxylic acid group at the 1-position, combined with the 3-sulfamoyl-4-methoxy substitution pattern, provides a well-defined synthetic vector for amide or ester library generation. The scaffold is available from multiple suppliers at ≥95% purity (Sigma-Aldrich, Bidepharm, AKSci, Leyan), enabling procurement at scales from 50 mg to 5 g for parallel synthesis workflows . The 3-sulfamoyl regiochemistry distinguishes this scaffold from the more common 4-sulfamoylbenzoic acid building blocks, offering access to a distinct region of chemical space for diversity-oriented synthesis.

Quote Request

Request a Quote for 4-methoxy-3-[(4-methylphenyl)sulfamoyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.